
1-((2,4-dichloro-5-methylphenyl)sulfonyl)-4-((2-methyl-1H-imidazol-1-yl)methyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((2,4-dichloro-5-methylphenyl)sulfonyl)-4-((2-methyl-1H-imidazol-1-yl)methyl)piperidine is a useful research compound. Its molecular formula is C17H21Cl2N3O2S and its molecular weight is 402.33. The purity is usually 95%.
BenchChem offers high-quality 1-((2,4-dichloro-5-methylphenyl)sulfonyl)-4-((2-methyl-1H-imidazol-1-yl)methyl)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((2,4-dichloro-5-methylphenyl)sulfonyl)-4-((2-methyl-1H-imidazol-1-yl)methyl)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Research
One area of application is in anticancer research. Derivatives of piperidine, a core structure related to the compound , have been synthesized and evaluated for their anticancer properties. For instance, propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole have shown promising results as anticancer agents, indicating their potential therapeutic usefulness against cancer cells. This suggests that similar compounds, including those related to "1-((2,4-dichloro-5-methylphenyl)sulfonyl)-4-((2-methyl-1H-imidazol-1-yl)methyl)piperidine," could be explored for anticancer applications (Rehman et al., 2018).
Antimicrobial and Antifungal Activity
Another significant area of research is the exploration of antimicrobial and antifungal activities. Synthesis of novel compounds with structural similarities has led to discoveries of new antimicrobial agents. For example, certain 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives have been prepared and showed potent antimicrobial activities against pathogens affecting plants like tomatoes, demonstrating their potential as antimicrobial agents (Vinaya et al., 2009).
Neurological Disease Treatment
Compounds with the piperidine moiety have also been investigated for their potential in treating neurological diseases, including Alzheimer's disease. The synthesis of N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide was aimed at evaluating new drug candidates for Alzheimer’s disease, highlighting the relevance of such compounds in developing treatments for neurodegenerative disorders (Rehman et al., 2018).
Enzyme Inhibition for Drug Development
The compound and its related derivatives may serve as key elements in the development of enzyme inhibitors, which are crucial for drug development. For instance, synthesis and evaluation of sulfonyl hydrazones incorporating piperidine derivatives have shown significant biological activities, including antioxidant capacity and anticholinesterase activity. These activities are vital in the search for new therapeutic agents, particularly in the treatment of diseases where oxidative stress and enzyme dysregulation are implicated (Karaman et al., 2016).
properties
IUPAC Name |
1-(2,4-dichloro-5-methylphenyl)sulfonyl-4-[(2-methylimidazol-1-yl)methyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21Cl2N3O2S/c1-12-9-17(16(19)10-15(12)18)25(23,24)22-6-3-14(4-7-22)11-21-8-5-20-13(21)2/h5,8-10,14H,3-4,6-7,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSDKLXMZKCPIOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N2CCC(CC2)CN3C=CN=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((2,4-dichloro-5-methylphenyl)sulfonyl)-4-((2-methyl-1H-imidazol-1-yl)methyl)piperidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3-Dimethylpyrido[1,2-a]benzimidazole-4-carboxylic acid](/img/structure/B2886775.png)

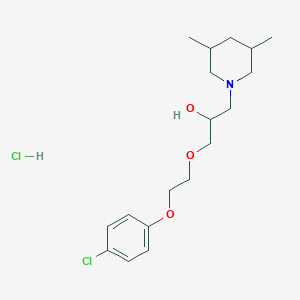

![4,7-Dimethyl-2-((1-(methylsulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole](/img/structure/B2886782.png)
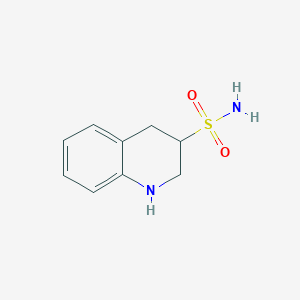
![N-[4-(phenylamino)phenyl]acetamide](/img/structure/B2886785.png)
![(2E)-2-{3-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzylidene}hydrazinecarboximidamide](/img/structure/B2886788.png)
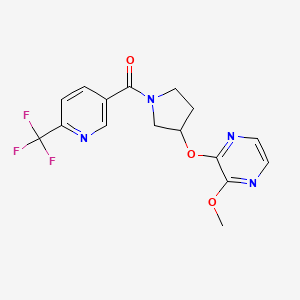
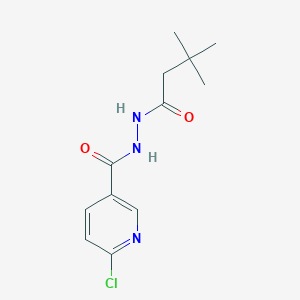
![4-chloro-3-[(2,5-dimethylphenyl)sulfamoyl]benzoic Acid](/img/structure/B2886791.png)

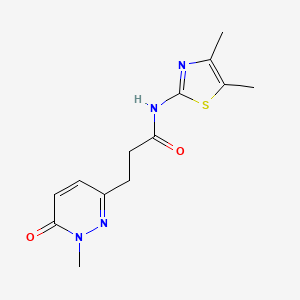
![N-[[1-(Dimethylamino)cyclobutyl]methyl]-N-methylbut-2-ynamide](/img/structure/B2886797.png)